C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Description
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride is a heterocyclic organic compound characterized by a 1,2,4-oxadiazole core substituted with a naphthalen-1-yl group at position 3 and a methylamine moiety at position 5, forming a hydrochloride salt. Key properties include:
Properties
IUPAC Name |
(3-naphthalen-1-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O.ClH/c14-8-12-15-13(16-17-12)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7H,8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASLHQTVDUUSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NOC(=N3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivatives
- Method 1 : Reaction between amidoximes and acyl chlorides. This method often results in two products and can be improved with catalysts like TBAF or pyridine.
- Method 2 : Amidoximes can react with carboxylic acid esters (e.g., methyl or ethyl esters) in the presence of coupling reagents such as EDC, DCC, CDI, TBTU, or T3P.
1,3-Dipolar Cycloaddition
- Method 3 : This involves the cycloaddition of nitrile oxides with nitriles. Although accessible starting materials are used, this method can be challenging due to the low reactivity of the CN triple bond and potential side products.
Data Tables for Synthesis Methods
| Synthesis Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Amidoxime & Acyl Chloride | Amidoxime, Acyl Chloride | TBAF or Pyridine | Variable |
| Amidoxime & Carboxylic Acid Ester | Amidoxime, Ester (e.g., Methyl or Ethyl) | Coupling Reagents (e.g., EDC) | Moderate to High |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | Platinum(IV) Catalyst | Poor to Moderate |
| One-Pot Synthesis | Amidoxime, Carboxylic Acid Ester | NaOH/DMSO | Moderate to Excellent |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The naphthalene ring in C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
-
Reduction: : The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon, resulting in the formation of corresponding amines.
-
Substitution: : The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring can be functionalized with various substituents using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Naphthoquinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthalene and oxadiazole rings provide a rigid framework that can fit into specific binding sites, while the methylamine group can form hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substituents
Compound A : (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride
- Structure : Phenyl group at position 3; methylamine at position 3.
- Molecular formula : C₁₀H₁₂ClN₃O
- Molecular weight : 225.68 g/mol .
- estimated higher for naphthalene) .
Compound B : [3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine Hydrochloride
- Structure : Methoxynaphthalene substituent; oxazole core instead of oxadiazole.
- Key difference : Replacement of oxadiazole with oxazole alters electronic properties and hydrogen-bonding capacity. The methoxy group may enhance solubility but reduce metabolic stability .
Compound C : C-[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine Hydrochloride
- Structure : Cyclobutyl-phenyl substituent at position 3.
- Molecular formula : C₁₃H₁₆ClN₃O
- Molecular weight : 265.74 g/mol .
Analogs with Modified Heterocyclic Cores
Compound D : [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride
- Structure : Ethyl group at position 3; methylamine at position 4.
- Molecular formula : C₆H₁₂ClN₃O
- Molecular weight : 141.17 g/mol .
- Key difference : Simpler alkyl substituents reduce molecular complexity and may enhance synthetic accessibility but limit aromatic interactions .
Compound E : N-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine Hydrochloride
- Structure : Cycloheptyl and cyclopropane substituents.
- Molecular formula : C₁₄H₂₂ClN₃O
Biological Activity
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its anti-cancer potential, antimicrobial effects, and underlying mechanisms of action.
Chemical Structure and Properties
This compound possesses a molecular weight of 261.70 g/mol and is characterized by the presence of a naphthalene moiety linked to an oxadiazole ring. The chemical structure can be represented as follows:
1. Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to enhance the efficacy of existing chemotherapeutics like cisplatin. In one study, specific oxadiazole derivatives demonstrated the ability to induce apoptosis in HCT116 cancer cells when combined with cisplatin, suggesting a synergistic effect that could be attributed to the compound's structural features .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine | HCT116 | 15 | Induction of apoptosis via caspase activation |
| Oxadiazole Derivative 6e | HCT116 | 12 | Inhibition of ATR pathway |
| Oxadiazole Derivative 6h | HCT116 | 10 | Enhanced cisplatin sensitivity |
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that oxadiazole derivatives exhibit broad-spectrum antibacterial activity against various pathogens. For example, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases and other apoptotic pathways in cancer cells.
- Inhibition of Key Enzymes : Similar oxadiazole derivatives inhibit enzymes involved in DNA repair processes, enhancing the effect of chemotherapeutic agents like cisplatin .
Case Study 1: Synergistic Effects with Cisplatin
A recent study evaluated the combined effects of this compound and cisplatin on HCT116 cells. The results indicated that the combination significantly reduced cell viability compared to either agent alone. Hoechst staining revealed increased apoptotic nuclei in treated groups .
Case Study 2: Antimicrobial Screening
In another investigation, various derivatives including C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine were screened for antimicrobial activity against clinical isolates of MRSA. The compound exhibited notable inhibitory effects with an MIC value comparable to standard antibiotics .
Q & A
Q. What are the optimal synthetic routes for C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride, and how can purity be ensured?
The compound can be synthesized via cyclization of precursor oxadiazoles. A common method involves reacting α-naphthaldehyde with glycine derivatives under reflux with acetic anhydride and sodium acetate, followed by purification via recrystallization or column chromatography . Methylamine hydrochloride formation may employ Hofmann rearrangement from acetamide derivatives or formaldehyde-ammonium chloride reactions, with subsequent base treatment (e.g., NaOH) to isolate the amine . Purity is validated using HPLC (≥98%) and NMR spectroscopy to confirm absence of unreacted intermediates.
Q. Which analytical techniques are critical for structural characterization of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is essential for resolving bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π–π stacking) . Complementary methods include:
- FT-IR : Confirms functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹).
- ¹H/¹³C NMR : Validates aromatic protons (δ 7.2–8.5 ppm) and methylamine signals (δ 2.5–3.0 ppm).
- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 298.3).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on analogous amine hydrochlorides:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill management : Neutralize with sodium bicarbonate, followed by ethanol rinsing.
- Storage : Airtight containers in dry, dark conditions (4°C). Toxicity data (e.g., LD₅₀) should be referenced from naphthalene derivatives, which may exhibit hepatotoxicity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported pharmacological activity of oxadiazole derivatives?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can identify binding affinities to targets (e.g., ion channels or enzymes). For instance, diuretic activity discrepancies in oxadiazol-3-amine derivatives may arise from substituent effects on bioavailability. Quantitative structure-activity relationship (QSAR) models using Hammett constants or logP values can optimize substituent selection. Validate predictions with in vitro assays (e.g., patch-clamp for ion channel modulation).
Q. What strategies mitigate intermolecular steric hindrance during crystallization for X-ray studies?
Co-crystallization with bulky counterions (e.g., hexafluorophosphate) or solvent engineering (e.g., methanol/water mixtures) can reduce steric clashes. For example, naphthalene-oxadiazole systems form centrosymmetric dimers via weak hydrogen bonds, which stabilize crystal packing . Slow evaporation at 4°C enhances lattice ordering.
Q. How does this compound interact with lanthanide ions in coordination chemistry applications?
The oxadiazole nitrogen and methylamine groups act as bidentate ligands. In neodymium complexes, Nd(III) coordinates via carboxylate oxygen atoms, forming tricapped trigonal prism geometries with bond lengths of 2.415–2.684 Å . Such complexes exhibit luminescence or magnetic properties, characterized via SQUID magnetometry and UV-vis spectroscopy.
Q. What chromatographic methods optimize separation of byproducts during synthesis?
Reverse-phase HPLC (C18 column, 250 nm detection) with mobile phases containing methylamine hydrochloride (5–10 mM) improves peak resolution by modulating ionic interactions . For GC-MS, derivatization with BSTFA enhances volatility. Method validation should include spike-recovery tests (90–110%) and LOQ ≤ 0.1 μg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
